molecular formula C15H25NO2 B5237648 1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol

1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol

Cat. No.: B5237648
M. Wt: 251.36 g/mol
InChI Key: ADYPLABQYHBYFG-UHFFFAOYSA-N
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Description

1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol is a chemical compound with a complex structure that includes both hydroxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol typically involves the reaction of 3-phenylpropylamine with epichlorohydrin, followed by the addition of a hydroxypropyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)isopropanolamine: Similar in structure but with different functional groups.

    1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol: Shares the hydroxypropyl and amino groups but has a different overall structure.

    1,1’-[(2-Hydroxyethyl)imino]dipropan-2-ol: Contains similar hydroxy and amino functionalities.

Uniqueness

1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-hydroxypropyl(3-phenylpropyl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-13(17)11-16(12-14(2)18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14,17-18H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPLABQYHBYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCCC1=CC=CC=C1)CC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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